molecular formula C21H19Cl3N2O4S B2884569 Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate CAS No. 339099-23-9

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate

Cat. No. B2884569
CAS RN: 339099-23-9
M. Wt: 501.8
InChI Key: BPELRLCAAUTFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate is a useful research compound. Its molecular formula is C21H19Cl3N2O4S and its molecular weight is 501.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Fused Heterocycles

The quinazolinyl moiety in the compound is known for its role in the synthesis of fused heterocycles . These structures are significant in medicinal chemistry as they often exhibit unique biological activities. The compound could be used as a precursor in the synthesis of four to seven-membered heterocycles, which may lead to the discovery of new pharmacologically active molecules.

Antimicrobial and Antifungal Agents

Thiazole derivatives, such as the sulfanylacetate portion of the compound, have been reported to possess antimicrobial and antifungal properties . This suggests that the compound could be explored for its potential use in developing new antimicrobial and antifungal agents, which is crucial in the fight against drug-resistant strains of bacteria and fungi.

Anti-inflammatory and Analgesic Applications

Compounds containing thiazole rings have shown anti-inflammatory and analgesic activities . Therefore, this compound could be investigated for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases and pain management.

Antitumor and Cytotoxic Drug Development

The thiazole ring is also found in molecules with antitumor and cytotoxic activities . Research into this compound could contribute to the development of new cancer therapies, especially in targeting specific types of cancer cells while minimizing side effects.

Neuroprotective Drug Research

Given the diverse biological activities of thiazoles, there is a possibility that this compound could have neuroprotective effects . This would be valuable in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Agricultural Chemicals

The thiazole component of the compound could be useful in the synthesis of agricultural chemicals, including fungicides and insecticides . This application would be particularly important for protecting crops and ensuring food security.

Chemical Reaction Accelerators

Thiazoles are known to act as accelerators in chemical reactions . The compound could be studied for its potential to catalyze various organic transformations, which would be beneficial in industrial chemical processes.

properties

IUPAC Name

ethyl 2-[7-chloro-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3N2O4S/c1-4-29-19(27)10-31-21-25-16-7-12(22)5-6-13(16)20(28)26(21)17-9-18(30-11(2)3)15(24)8-14(17)23/h5-9,11H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPELRLCAAUTFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=C(C=C3Cl)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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